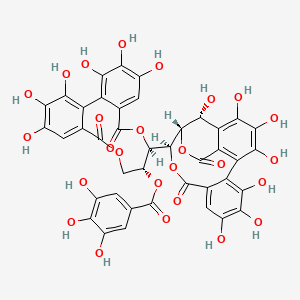

Casuarinin

Description

Properties

Molecular Formula |

C41H28O26 |

|---|---|

Molecular Weight |

936.6 g/mol |

IUPAC Name |

[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32-,34-,35+,36+/m1/s1 |

InChI Key |

MMQXBTULXAEKQE-LVFBLPLOSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Synonyms |

casuarinin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Casuarinin: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Casuarinin, a C-glycosidic ellagitannin, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its concentration in various plant tissues. Furthermore, it offers a compilation of experimental protocols for its extraction, isolation, and quantification. The guide also elucidates the molecular signaling pathways through which this compound exerts its effects, providing a crucial resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Quantitative Analysis of this compound

This compound has been identified in a variety of plant species, with its concentration varying significantly between the source and the specific plant part. While its presence is confirmed in numerous plants, quantitative data remains limited for many. This section summarizes the currently available quantitative data for key natural sources of this compound.

| Plant Species | Family | Plant Part | This compound Concentration (mg/g of dry weight) | Reference |

| Backhousia citriodora (Lemon Myrtle) | Myrtaceae | Leaf (extract) | 16.1 | [1] |

| Punica granatum (Pomegranate) | Lythraceae | Pericarp (Peel) | Data not available | Present |

| Terminalia arjuna | Combretaceae | Bark | Data not available | Present[2] |

| Casuarina equisetifolia (Australian Pine) | Casuarinaceae | Leaves | Data not available | Present |

| Stachyurus praecox | Stachyuraceae | Leaves & Stems | Data not available | Present |

| Alnus sieboldiana (Japanese Alder) | Betulaceae | - | Data not available | Present |

| Caesalpinia sappan (Sappanwood) | Fabaceae | Leaves | Data not available | Present |

| Plinia cauliflora (Jaboticaba) | Myrtaceae | Leaves | Data not available | Present |

Experimental Protocols

This section outlines generalized experimental protocols for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on methodologies reported in the scientific literature and may require optimization depending on the specific plant matrix.

Protocol 1: Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and subsequent isolation of this compound using a combination of solvent extraction and chromatographic techniques.

1. Plant Material Preparation:

- Collect the desired plant material (e.g., leaves, bark, or peel).

- Air-dry or freeze-dry the material to a constant weight.

- Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

- Maceration:

- Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol (B145695), or acetone) at a solid-to-solvent ratio of 1:10 (w/v).

- Agitate the mixture at room temperature for 24-48 hours.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process with fresh solvent to ensure maximum yield.

- Soxhlet Extraction:

- Place the powdered plant material in a thimble within a Soxhlet apparatus.

- Extract with a suitable solvent (e.g., ethanol) for 6-8 hours, or until the solvent in the siphon tube runs clear.

3. Solvent Partitioning and Fractionation:

- Concentrate the crude extract under reduced pressure using a rotary evaporator.

- Resuspend the concentrated extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol). This compound, being a polar compound, is typically enriched in the ethyl acetate or butanol fractions.

4. Chromatographic Purification:

- Column Chromatography:

- Pack a glass column with a suitable stationary phase (e.g., silica (B1680970) gel or Sephadex LH-20).

- Apply the enriched fraction onto the column.

- Elute the column with a gradient of solvents (e.g., a mixture of chloroform and methanol, or ethanol and water) to separate the compounds based on their polarity.

- Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

- Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- For final purification, subject the fractions containing this compound to Prep-HPLC using a C18 column.

- Use a mobile phase gradient of acetonitrile (B52724) and water (with a small percentage of formic acid) to achieve high-purity isolation of this compound.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).

1. Standard Preparation:

- Prepare a stock solution of pure this compound standard in methanol.

- Prepare a series of calibration standards by serially diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2. Sample Preparation:

- Prepare a plant extract as described in Protocol 1 (steps 1 and 2).

- Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient elution is typically used.

- Solvent A: Water with 0.1% formic acid.

- Solvent B: Acetonitrile with 0.1% formic acid.

- A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Detection: UV detector set at a wavelength of approximately 280 nm.

- Column Temperature: 25-30 °C.

4. Data Analysis:

- Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

- Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

- Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

- Express the concentration of this compound as mg/g of the dry weight of the plant material.

Signaling Pathways and Biological Activities

This compound exhibits a range of biological activities, including anti-cancer and muscle regenerative effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Apoptosis Induction in MCF-7 Breast Cancer Cells

This compound has been shown to induce apoptosis (programmed cell death) in human breast adenocarcinoma (MCF-7) cells. This process is initiated through the extrinsic apoptosis pathway, also known as the death receptor pathway, and involves cell cycle arrest.[1][2]

As depicted in the diagram, this compound upregulates the expression of Fas Ligand (FasL). Binding of FasL to its receptor, FasR, triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) and pro-caspase-8. This proximity leads to the auto-activation of caspase-8, which in turn initiates a downstream caspase cascade (involving effector caspases like caspase-3 and -7), ultimately leading to the execution of apoptosis. Concurrently, this compound induces the expression of the cyclin-dependent kinase inhibitor p21/WAF1, which promotes cell cycle arrest at the G0/G1 phase, further contributing to its anti-proliferative effects.[1]

Activation of Skeletal Muscle Satellite Cells

This compound has been identified as a key bioactive compound responsible for the activation and proliferation of skeletal muscle satellite cells, which are crucial for muscle repair and regeneration. This effect is mediated through the upregulation of Interleukin-6 (IL-6) and the subsequent activation of the JAK/STAT signaling pathway.

In this pathway, this compound treatment leads to an increase in the messenger RNA (mRNA) levels of IL-6. The translated IL-6 protein then acts in an autocrine or paracrine manner, binding to its receptor (IL-6R) on the surface of satellite cells. This binding activates the associated Janus Kinase (JAK). Activated JAK then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of target genes such as c-Myc and Cyclin D1, which are key regulators of cell proliferation. This cascade of events ultimately promotes the proliferation of skeletal muscle satellite cells.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and the molecular mechanisms underlying its biological activities. The provided data and protocols aim to serve as a valuable resource for the scientific community, facilitating further research into the pharmacological applications of this compound and its development as a potential therapeutic agent. Further studies are warranted to establish a more complete quantitative profile of this compound across a wider range of plant species and to refine and standardize extraction and isolation protocols for optimal yield and purity.

References

The Biosynthesis of Casuarinin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Casuarinin, a prominent C-glucosidic ellagitannin found in various plant species. This document details the core biosynthetic steps, key enzymatic players, and plausible mechanisms, alongside representative experimental protocols and available quantitative data to facilitate further research and drug development endeavors.

Introduction to this compound

This compound is a hydrolyzable tannin characterized by an open-chain glucose core linked to two hexahydroxydiphenoyl (HHDP) groups. One of these HHDP groups forms a C-glycosidic bond with the glucose moiety, a structural feature that contributes to its unique chemical properties and biological activities. Found in plants such as Casuarina and Stachyurus species, as well as in pomegranates (Punica granatum), this compound has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for harnessing its full potential.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the central intermediate of hydrolyzable tannin biosynthesis, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). The pathway involves a series of oxidative reactions and a key structural rearrangement of the glucose core.

The proposed biosynthetic pathway is as follows:

-

Formation of Tellimagrandin II: The pathway initiates with the oxidative coupling of the galloyl groups at the 4- and 6-positions of PGG. This reaction is catalyzed by a laccase-type phenol (B47542) oxidase, specifically a pentagalloylglucose:O2 oxidoreductase, to form the first ellagitannin intermediate, Tellimagrandin II.[1][2]

-

Formation of Casuarictin: Tellimagrandin II undergoes further intramolecular oxidative dehydrogenation, where two additional galloyl groups are coupled. This step is also believed to be catalyzed by a laccase-like oxidase, resulting in the formation of Casuarictin.

-

Conversion to Pedunculagin: Casuarictin is then converted to Pedunculagin. The precise enzymatic mechanism for this transformation is not yet fully elucidated but is a proposed key step in the pathway.[3]

-

Pyranose Ring Opening and C-Glycosidic Bond Formation: The final and most characteristic step in the biosynthesis of this compound involves the opening of the pyranose ring of the glucose core in Pedunculagin. This is followed by the formation of a C-glycosidic bond between the C-1 of the glucose and a carbon on one of the aromatic rings of an HHDP group, yielding this compound. The enzymatic machinery driving this complex rearrangement is still under investigation.

Below is a DOT language representation of the this compound biosynthetic pathway.

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the this compound biosynthetic pathway is limited in the current literature. However, data from related enzymes and compounds can provide valuable context for researchers.

| Parameter | Value | Organism/Enzyme | Substrate | Reference |

| Enzyme Characteristics | ||||

| Pentagalloylglucose:O2 oxidoreductase (Laccase-type) | ||||

| pH Optimum | 5.0 | Tellima grandiflora | 1,2,3,4,6-Penta-O-galloyl-glucose | [4] |

| Temperature Optimum | 40-60°C (Typical for fungal laccases) | Trametes versicolor | ABTS | [5] |

| Molecular Weight | ~60 kDa | Tellima grandiflora | - | |

| Enzyme Kinetics (Analogous Fungal Laccase) | ||||

| Km | 1.42 mM | Trematosphaeria mangrovei | ABTS | |

| Vmax | 184.84 U/mg protein | Trematosphaeria mangrovei | ABTS | |

| Precursor Concentration (Analogous) | ||||

| Pentagalloylglucose (PGG) | 58.40 g/kg (in gallnuts) | Rhus chinensis | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods in the field of natural product biosynthesis.

Extraction and Purification of Laccase-like Enzymes

This protocol describes a general procedure for the purification of laccase-like enzymes from plant tissues.

Methodology:

-

Protein Extraction: Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing protease inhibitors).

-

Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove cellular debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the proteins from the supernatant using ammonium sulfate (e.g., 40-80% saturation).

-

Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Chromatography:

-

Anion-Exchange Chromatography: Load the dialyzed protein solution onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).

-

Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

-

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Laccase Activity Assay

This protocol outlines a spectrophotometric assay to measure the activity of laccase using a common substrate. For the specific pathway, 1,2,3,4,6-penta-O-galloyl-glucose would be the natural substrate, and the formation of Tellimagrandin II can be monitored by HPLC. A more general and high-throughput assay using a chromogenic substrate is described below.

Reagents:

-

100 mM Sodium acetate (B1210297) buffer (pH 5.0)

-

10 mM Guaiacol (B22219) solution (in 10% acetone)

-

Enzyme solution (purified or crude extract)

Procedure:

-

Prepare a reaction mixture containing 2.7 mL of sodium acetate buffer and 0.2 mL of guaiacol solution in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding 0.1 mL of the enzyme solution and mix immediately.

-

Monitor the increase in absorbance at 470 nm for 5 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized guaiacol product. One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions.

Identification and Quantification of this compound and its Precursors by HPLC-MS/MS

This protocol describes a method for the analysis of this compound and its biosynthetic precursors in plant extracts.

Sample Preparation:

-

Lyophilize and grind plant tissue to a fine powder.

-

Extract the powder with a suitable solvent system (e.g., 80% methanol) using sonication or shaking.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter before analysis.

HPLC-MS/MS Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: An ESI source in negative ionization mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of known compounds (PGG, Tellimagrandin II, Casuarictin, Pedunculagin, and this compound) and full scan mode for the identification of unknown intermediates.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural determination of novel intermediates and the final product, this compound.

Methodology:

-

Purification: Isolate the compound of interest to a high degree of purity using preparative HPLC.

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., methanol-d4, acetone-d6).

-

NMR Experiments: Acquire a suite of NMR spectra, including:

-

1D NMR: ¹H and ¹³C spectra.

-

2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

-

Structure Elucidation: Analyze the NMR data to determine the chemical structure, including the stereochemistry of the glycosidic linkages and the conformation of the HHDP groups.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the complex chemical transformations that occur in plants to produce structurally diverse and biologically active natural products. While the initial steps involving oxidative coupling by laccase-type enzymes are becoming clearer, the later stages of the pathway, particularly the enzymatic machinery responsible for the pyranose ring opening and C-glycosidic bond formation, remain a key area for future research.

For researchers and drug development professionals, a deeper understanding of this pathway will be instrumental. Elucidating the complete enzymatic cascade could enable the biotechnological production of this compound and related compounds through metabolic engineering in microbial or plant-based systems. Furthermore, the identification and characterization of the novel enzymes involved could provide new tools for biocatalysis and synthetic chemistry. Continued research, employing a combination of proteomics, transcriptomics, and metabolomics, will be essential to fully unravel the intricacies of this compound biosynthesis.

References

- 1. Thermostable bacterial laccase for sustainable dyeing using plant phenols - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02137D [pubs.rsc.org]

- 2. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 4. Impact of enological tannins on laccase activity | OENO One [oeno-one.eu]

- 5. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Casuarinin

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Casuarinin is a C-glycosidic ellagitannin, a class of hydrolyzable tannins, predominantly found in various plant species, including Casuarina stricta, Terminalia arjuna, and the pericarp of pomegranates (Punica granatum)[1][2]. It is structurally characterized by an open-chain glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group[3][4][5]. As a polyphenol, this compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, making it a compound of significant interest in pharmacological research and therapeutic development. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its study, and a visual representation of its key biological signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Quantitative data has been compiled from various chemical databases and scientific literature.

General and Spectroscopic Properties

| Property | Value | Source(s) |

| IUPAC Name | [(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |

| CAS Number | 79786-01-9 | |

| Molecular Formula | C₄₁H₂₈O₂₆ | |

| Molecular Weight | 936.65 g/mol | |

| Appearance | Pale yellow amorphous powder | |

| UV λmax (MeOH) | 221 nm (log ε 4.87), 267 nm (sh, log ε 4.51) | |

| ¹H NMR (acetone-d₆) | δ 7.12 (2H, s, galloyl), δ 6.78 (1H, s), δ 6.56 (1H, s), δ 6.49 (1H, s), δ 4.06-5.64 (7H, sugar protons) |

Computed Physicochemical Properties

| Property | Value | Source (Method) |

| Water Solubility | 2.21 g/L | (ALOGPS) |

| 1.067 mg/L at 25 °C | (Estimated) | |

| LogP | 1.2 | (XLogP3-AA) |

| 2.91 | (ALOGPS) | |

| 3.2 | (ChemAxon) | |

| pKa (Strongest Acidic) | 7.31 | (ChemAxon) |

| pKa (Strongest Basic) | -4.3 | (ChemAxon) |

| Polar Surface Area | 455.18 Ų | (ChemAxon) |

| Hydrogen Bond Donors | 16 | (ChemAxon) |

| Hydrogen Bond Acceptors | 21 | (ChemAxon) |

| Rotatable Bond Count | 4 | (ChemAxon) |

Experimental Protocols & Methodologies

This section details methodologies for the isolation, characterization, and biological evaluation of this compound, as adapted from published literature.

Isolation and Purification from Plant Material

This protocol is based on the method described for isolating this compound from Lemon Myrtle (Backhousia citriodora) extract.

-

Initial Extraction & Fractionation :

-

Apply the crude plant extract to a Diaion HP-20 column.

-

Elute the column with a stepwise gradient of aqueous methanol (B129727) (0%, 10%, 20%, 30%, 40%) to obtain multiple fractions.

-

Monitor fractions using HPLC; collect fractions showing a peak corresponding to this compound (typically eluting at 20-30% methanol).

-

-

Secondary Chromatography :

-

Pool the this compound-rich fractions and apply them to a Toyopearl HW-40C column.

-

Elute with 50% aqueous methanol to further purify the compound.

-

-

Final Purification :

-

Subject the collected fractions to preparative reverse-phase HPLC (e.g., on an ODS column).

-

Elute with an appropriate solvent system (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) to yield pure this compound.

-

-

Structure Verification :

-

Confirm the identity and purity of the isolated compound using LC-MS/MS for mass determination and ¹H and ¹³C NMR spectroscopy, comparing the spectral data with published values.

-

In Vivo Satellite Cell (SC) Activation Assay

This protocol assesses the ability of this compound to activate skeletal muscle satellite cells in a rat model.

-

Animal Dosing : Divide animals into control and treatment groups (n=5). Orally administer the vehicle (water) to the control group and this compound (e.g., 4 and 8 mg/kg/day, dissolved in water) to the treatment groups daily for 4 days.

-

BrdU Labeling : Eight hours after the final dose, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU) intraperitoneally to all animals (50 mg/kg, dissolved in saline). BrdU is incorporated into the DNA of proliferating cells.

-

Tissue Harvest : Sixteen hours after BrdU administration, euthanize the animals and isolate upper hindlimb muscles.

-

Satellite Cell Isolation : Isolate satellite cells from the muscle tissue using established protocols, which typically involve enzymatic digestion (e.g., with collagenase/dispase) followed by cell sorting or differential plating.

-

Immunocytochemistry : Fix the isolated SCs and perform immunocytochemistry to detect BrdU incorporation. Use an anti-BrdU antibody to identify BrdU-positive (proliferating) cells.

-

Quantification : Determine the ratio of BrdU⁺ SCs to the total number of SCs (e.g., identified by Pax7 staining) to quantify the level of activation.

Antiproliferative and Apoptosis Assay in MCF-7 Cells

This methodology evaluates this compound's anticancer effects on human breast adenocarcinoma (MCF-7) cells.

-

Cell Culture : Culture MCF-7 cells in appropriate media and conditions.

-

Treatment : Treat cells with varying concentrations of this compound for specific time points (e.g., 24, 48 hours).

-

Cell Proliferation Assay : Assess cell viability and proliferation using a standard method like the MTT assay.

-

Cell Cycle Analysis :

-

Harvest and fix the cells in ethanol.

-

Stain with propidium (B1200493) iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Apoptosis Analysis :

-

Use an Annexin V-FITC/PI apoptosis detection kit and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Measure the expression of key apoptosis-related proteins.

-

-

Protein Expression (ELISA) : Quantify the expression levels of proteins involved in cell cycle arrest (p21/WAF1) and apoptosis (Fas/APO-1 and its ligands, sFasL and mFasL) using enzyme-linked immunosorbent assays (ELISA) on cell lysates.

Biological Activity and Signaling Pathways

This compound modulates several key signaling pathways to exert its biological effects. The following diagrams illustrate its mechanisms of action in cancer and inflammation.

Anticancer Activity in Breast Cancer Cells

In human breast adenocarcinoma MCF-7 cells, this compound inhibits proliferation by inducing both cell cycle arrest and apoptosis. It upregulates the cyclin-dependent kinase inhibitor p21/WAF1, leading to a blockage in the G0/G1 phase of the cell cycle. Concurrently, it enhances the activity of the Fas/Fas ligand system, a critical pathway of the extrinsic apoptotic cascade.

Anti-inflammatory Activity in Keratinocytes

In human keratinocyte (HaCaT) cells, inflammatory stimuli like TNF-α induce the expression of adhesion molecules (ICAM-1) and chemokines (TARC, MDC). This process is largely mediated by the activation of transcription factors NF-κB and STAT1. This compound exerts its anti-inflammatory effect by blocking the activation of both NF-κB and STAT1, thereby suppressing the downstream expression of these pro-inflammatory mediators.

Nrf2-Mediated Antioxidant Response

Polyphenols like this compound are potent antioxidants. A key mechanism for this effect is the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, inducing the expression of Phase II detoxifying enzymes and antioxidant proteins (e.g., Heme Oxygenase-1), thereby protecting the cell from oxidative damage.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Casuarinin: Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin (B1208647) is a hydrolyzable tannin, a type of ellagitannin, that has garnered significant interest within the scientific community for its diverse and potent biological activities.[1][2] Found in various plant species, including Casuarina stricta, Punica granatum (pomegranate), and Terminalia arjuna, this compound is being investigated for its potential therapeutic applications in a range of diseases. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for assessing its biological effects, and a summary of its known mechanisms of action, particularly its anti-inflammatory and pro-apoptotic properties.

Molecular Profile of this compound

This compound is a complex polyphenol with a significant molecular weight and a chemical formula that reflects its intricate structure.

| Property | Value | Source |

| Molecular Formula | C₄₁H₂₈O₂₆ | CymitQuimica, MedKoo Biosciences |

| Molecular Weight | 936.65 g/mol | MedKoo Biosciences |

| Appearance | Powder | CymitQuimica |

Biological Activities and Signaling Pathways

This compound has been demonstrated to exhibit a range of biological effects, most notably anti-inflammatory, anti-cancer, and carbonic anhydrase inhibitory activities.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to suppress the production of pro-inflammatory chemokines, such as TARC/CCL17 and MDC/CCL22, in human keratinocytes. This suppression is achieved through the blockade of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Apoptotic Activity

In the context of cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the activation of the Fas/Fas ligand (FasL) system, a key extrinsic pathway of apoptosis. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

The following diagram outlines the apoptotic signaling pathway initiated by this compound.

Caption: Apoptotic signaling pathway of this compound.

Carbonic Anhydrase Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cell lines.

Materials:

-

This compound

-

Adherent cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Following treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for NF-κB Activation

This protocol details the detection of NF-κB (p65 subunit) translocation to the nucleus as a marker of its activation.

Materials:

-

Cells treated with this compound

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA Protein Assay Kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe separate membranes or strip and re-probe for Lamin B1 (nuclear loading control) and β-actin (cytoplasmic loading control).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.

ELISA for Cytokine Measurement

This protocol is for the quantification of pro-inflammatory cytokines (e.g., IL-6, IL-8) in cell culture supernatants.

Materials:

-

Cell culture supernatants from this compound-treated cells

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

-

Wash buffer

-

Stop solution

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block the wells with blocking buffer for at least 1 hour at room temperature.

-

Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color develops.

-

Reaction Stoppage: Stop the reaction by adding the stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on carbonic anhydrase activity.

Materials:

-

Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (B1210297) (p-NPA) as the substrate

-

This compound

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add Tris-HCl buffer to each well.

-

Inhibitor Addition: Add various concentrations of this compound to the test wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (no inhibitor).

-

Enzyme Addition: Add the carbonic anhydrase solution to all wells except for the blank.

-

Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate, p-NPA, to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the no-inhibitor control. If possible, calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Traditional Medicinal Uses of Casuarinin-Containing Plants

Abstract

This compound (B1208647), a C-glycosidic ellagitannin, is a significant bioactive compound found in various plant species. Traditionally, plants containing this compound have been utilized across different cultures for their therapeutic properties, treating ailments ranging from gastrointestinal disorders to inflammatory conditions. This technical guide provides a comprehensive overview of the traditional medicinal uses of this compound-containing plants, supported by modern pharmacological studies. It details the phytochemical profile, presents quantitative data on biological activities, outlines relevant experimental protocols, and illustrates the underlying molecular mechanisms, particularly the modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the field of natural product-based drug discovery and development.

Introduction to this compound and Host Plants

This compound is a hydrolysable tannin characterized by an open-chain glucose core, two hexahydroxydiphenoyl (HHDP) groups, and a galloyl group.[1] Its unique C-glycosidic linkage contributes to its chemical stability and biological activity. This ellagitannin has been identified as a key active compound in several medicinal plants.

Key Plant Sources:

-

Casuarina equisetifolia (Australian Pine, She-Oak): This fast-growing evergreen is a cornerstone of traditional medicine, especially in coastal regions of Australia and Asia.[2] Its bark, leaves, and roots are rich in tannins, including this compound.[3] Traditional applications are extensive, covering diabetes, diarrhea, cough, and skin afflictions.

-

Plinia cauliflora (Jaboticaba): Native to Brazil, the leaves of this plant are a known source of this compound. Extracts have demonstrated significant antifungal properties, validating their use in treating infectious diseases.

-

Backhousia citriodora (Lemon Myrtle): An Australian native herb, Lemon Myrtle extract and its isolated compound, this compound, have been shown to activate skeletal muscle satellite cells, indicating potential for muscle regeneration and health.

Traditional Medicinal Applications

The ethnobotanical record reveals a long history of using this compound-containing plants to manage a variety of health conditions. The astringent and antimicrobial properties of tannins are central to many of these traditional uses.

-

Gastrointestinal Health: The bark of Casuarina equisetifolia is traditionally used as an astringent to treat diarrhea and dysentery. Its ability to precipitate proteins in the gut lining is thought to reduce mild bleeding and fluid loss. Decoctions are also used for stomachaches and ulcers.

-

Metabolic Disorders: Casuarina equisetifolia has a significant history in traditional medicine for managing diabetes. Ethanol extracts from the bark have been scientifically shown to reduce blood glucose levels in animal models.

-

Inflammatory and Skin Conditions: The anti-inflammatory properties of these plants are leveraged to treat skin afflictions, throat infections, and rheumatism. In Mauritius, a traditional body scrub uses ground leaf powder to manage oily and acne-prone skin.

-

Antimicrobial Uses: Aqueous and ethanolic extracts of Casuarina equisetifolia are used to treat infections, a practice validated by studies showing significant activity against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger.

Pharmacological Activities and Quantitative Data

Modern scientific investigation has substantiated many of the traditional claims associated with this compound-containing plants. The primary activities observed are antioxidant, anti-inflammatory, antimicrobial, and antidiabetic effects.

Table 1: Anti-inflammatory and Antioxidant Activity of Casuarina equisetifolia Methanolic Root Extract

| Activity Assay | IC₅₀ Value (µg/mL) | Reference |

| In-vitro Anti-inflammatory (Protein denaturation inhibition) | 33.6 ± 0.23 | |

| DPPH Radical Scavenging | 52.74 ± 0.65 | |

| Hydrogen Peroxide Scavenging | 64.94 ± 0.24 | |

| Reducing Power Assay | 51.79 ± 0.26 |

Table 2: Antimicrobial Activity of Casuarina equisetifolia Extracts

| Extract Source | Microorganism | Zone of Inhibition (mm) | Reference |

| Methanolic Root Extract | Proteus vulgaris | 23.45 ± 0.28 | |

| Bark Extract | Escherichia coli | 23 ± 0.24 | |

| Bark Extract | Proteus vulgaris | 23 ± 0.32 |

Table 3: Antifungal Activity of this compound from Plinia cauliflora

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Candida albicans | > 156 | |

| Candida krusei | 19 - 156 | |

| Candida tropicalis | > 156 | |

| Candida parapsilosis | > 156 |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound are rooted in its ability to modulate key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Pathway

The anti-inflammatory action of this compound is attributed to its suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory mediators. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., cytokines, chemokines). This compound is thought to interfere with this process, thus reducing the inflammatory response.

Experimental Protocols

This section provides generalized methodologies for the extraction, isolation, and bioactivity assessment of this compound, based on standard practices cited in the literature.

Bioactivity-Guided Isolation of this compound

The isolation of a pure bioactive compound from a plant source is a systematic process guided by continuous biological testing.

Protocol: Extraction of Tannins from Plant Material

This protocol is a modified version of standard methods for extracting polyphenolic compounds.

-

Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

-

Maceration: Suspend the powdered material in 80% aqueous methanol (1:10 w/v) in a sealed container.

-

Extraction: Agitate the mixture on an orbital shaker at room temperature for 48 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Concentration: Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanolic extract.

-

Storage: Store the dried extract at -20°C for future use.

Note: Due to the high content of secondary metabolites and fibrous materials in plants like Casuarina, protocols may need optimization, such as the inclusion of PVP (Polyvinylpyrrolidone) to bind and remove phenolic compounds during nucleic acid extraction, which indicates the challenges in working with these species.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation: Prepare a stock solution of the plant extract or isolated this compound in methanol (e.g., 1 mg/mL). Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of various concentrations of the sample (serially diluted from the stock solution) to 100 µL of the DPPH solution.

-

Control: Use methanol as a negative control and Ascorbic Acid or Gallic Acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

IC₅₀ Determination: Plot the percentage inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound and the plants that contain it represent a valuable intersection of traditional knowledge and modern pharmacology. The consistent validation of traditional uses for ailments like diarrhea, diabetes, and inflammation through scientific studies highlights the potential for developing new therapeutic agents. The data strongly supports the anti-inflammatory and antioxidant properties of this compound, primarily through the modulation of the NF-κB pathway.

For drug development professionals, this compound presents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.

-

Clinical Trials: Rigorous, controlled clinical trials are necessary to establish the efficacy and safety of this compound-based therapies in humans.

-

Synthetic Analogs: Exploring synthetic derivatives of this compound could lead to compounds with enhanced potency, stability, or target specificity.

This guide consolidates the current understanding of this compound, providing a solid foundation for continued research and development in harnessing the therapeutic potential of this remarkable natural product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Ellagitannin Class of Compounds

Introduction to Ellagitannins

Ellagitannins (ETs) are a significant class of hydrolyzable tannins, a type of polyphenol characterized by their complex structures derived from the oxidative linkage of galloyl groups in 1,2,3,4,6-pentagalloyl glucose.[1] Unlike gallotannins, where galloyl groups are linked by depside bonds, the galloyl groups in ETs are linked through C-C bonds.[1] Upon hydrolysis, they yield ellagic acid (EA).[2] Found abundantly in various fruits, nuts, and seeds like pomegranates, raspberries, strawberries, walnuts, and almonds, ETs are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3]

Their therapeutic potential is largely attributed to their ability to modulate key cellular signaling pathways. However, the biological effects of dietary ETs are also mediated by their metabolites. In the gastrointestinal tract, ETs are hydrolyzed to EA, which is then converted by gut microbiota into more bioavailable compounds known as urolithins. This complex metabolism is a critical factor in understanding their mechanism of action and therapeutic potential in drug development.

Chemical Structure and Biosynthesis

Ellagitannins are esters of a monosaccharide core, most commonly glucose, with one or more hexahydroxydiphenoyl (HHDP) units. The HHDP group is formed biosynthetically through the intramolecular oxidative C-C coupling of adjacent galloyl groups on a precursor molecule, typically pentagalloylglucose (B1669849) (PGG). This foundational structure gives rise to a vast diversity of over 500 identified ETs, which can be classified into monomers, oligomers, and complex tannins. The structural diversity arises from variations in the number and location of HHDP and galloyl groups, as well as intermolecular C-O or C-C bond formations between monomers to create oligomers.

Figure 1: Simplified biosynthetic pathway of ellagitannins.

Quantitative Data on Biological Activities

The biological efficacy of ellagitannins and their metabolites has been quantified in numerous studies. The following tables summarize key findings regarding their antioxidant and anti-proliferative activities.

Antioxidant Activity

The antioxidant capacity of ellagitannins is a cornerstone of their biological activity. It is commonly measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (Oxygen Radical Absorbance Capacity).

| Compound / Extract | Assay | IC50 / Value | Source(s) |

| Phyllanthus acuminatus Phenolic Extract | DPPH | 0.15 µg/mL | |

| Phyllanthus acuminatus Phenolic Extract | ORAC | 2.76 mmol TE/mg | |

| Pomegranate Peel Tannin Extract (PETE) | DPPH | 7.21 µg/mL | |

| Pomegranate Peel Tannin Extract (PETE) | ABTS | 4.88 µg/mL | |

| Pomegranate Peel Tannin Extract (PETE) | O₂⁻ Scavenging | 4.74 µg/mL | |

| Pomegranate Peel Tannin Extract (PETE) | NO Scavenging | 21.91 µg/mL | |

| Ascorbic Acid (Control) | DPPH | 3.74 µg/mL |

Table 1: Quantitative Antioxidant Activity of Ellagitannin-Rich Extracts.

Anti-proliferative Activity

Ellagitannins and their metabolites exhibit significant anti-proliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for this activity.

| Compound / Extract | Cell Line | IC50 Value | Time | Source(s) |

| Ellagitannins & Extracts | ||||

| 1-α-O-galloylpunicalagin | HL-60 (Leukemia) | 33.2 µM | 12 h | |

| Punicalagin | HL-60 (Leukemia) | 48.7 µM | 12 h | |

| Raspberry Extract (ET-rich fraction) | HeLa (Cervical) | 13 µg/mL (GAE) | 4 days | |

| Jamun Fruit Extract | MCF-7aro (Breast) | 27 µg/mL | - | |

| Jamun Fruit Extract | MDA-MB-231 (Breast) | 40 µg/mL | - | |

| P. acuminatus Phenolic Extract | AGS (Gastric) | 11.3 µg/mL | - | |

| P. acuminatus Phenolic Extract | SW620 (Colon) | 10.5 µg/mL | - | |

| Metabolites (Ellagic Acid & Urolithins) | ||||

| Ellagic Acid (EA) | DU-145 (Prostate) | 23.0 µmol/L | 96 h | |

| Ellagic Acid (EA) | PC-3 (Prostate) | 14.5 µmol/L | 96 h | |

| Urolithin A (UA) | DU-145 (Prostate) | 74.8 µmol/L | 96 h | |

| Urolithin C | LNCaP (Prostate) | 35.2 µM | - | |

| Urolithin A | HT-29 (Colon) | 56.7 µM | - | |

| Urolithin B | HT-29 (Colon) | 58.6 µM | - |

Table 2: Anti-proliferative Activity (IC50) of Ellagitannins and Metabolites on Cancer Cell Lines.

Experimental Protocols

A standardized workflow is crucial for the reliable study of ellagitannins. This involves extraction from the source material, purification to isolate the compounds of interest, characterization to identify them, and finally, bioactivity assessment.

Figure 2: Standard workflow for ellagitannin research.

Extraction and Purification Protocol

This protocol provides a general method for extracting and purifying ellagitannins from plant material, such as pomegranate husks.

-

Preparation of Plant Material : Dry the plant material (e.g., pomegranate husks) at a moderate temperature (40-60°C) and grind it into a fine powder.

-

Solvent Extraction :

-

Macerate the powdered plant material with an aqueous organic solvent (e.g., 70% acetone (B3395972) or 80% methanol) at a solid-to-liquid ratio of approximately 1:10 (w/v).

-

Perform the extraction at room temperature with agitation for several hours or use ultrasonication for a shorter period (e.g., 30 minutes).

-

Filter the mixture (e.g., through Whatman No. 1 paper) to separate the liquid extract from the solid residue. Repeat the extraction process on the residue 2-3 times to ensure maximum yield.

-

Combine the filtrates and remove the organic solvent using a rotary evaporator under reduced pressure.

-

-

Purification by Column Chromatography :

-

Resuspend the resulting aqueous extract in water.

-

Apply the aqueous extract to a pre-conditioned polymeric adsorbent resin column, such as Amberlite® XAD-16 or Sephadex LH-20.

-

Wash the column with distilled water to remove sugars, organic acids, and other polar, non-tannin compounds.

-

Elute the bound ellagitannins with a polar solvent, such as methanol (B129727) or ethanol (B145695).

-

Collect the fractions and monitor the composition using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing the purified ellagitannins and remove the solvent in vacuo to yield a dry powder of total pomegranate tannins (TPT).

-

For isolation of individual compounds, further purification can be achieved using preparative HPLC.

-

DPPH Radical Scavenging Assay Protocol

This colorimetric assay measures the capacity of a compound to act as a free radical scavenger.

-

Reagent Preparation :

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol (e.g., 0.1 mM). Store this solution in the dark at 4°C.

-

Prepare a series of dilutions of the ellagitannin extract or pure compound in the same solvent.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure :

-

In a 96-well microplate or cuvette, add a defined volume of the sample solution (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well. A blank containing only the solvent and a control containing the solvent plus DPPH solution should be included.

-

Mix thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

-

Measurement and Calculation :

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Cell Viability (MTT) Assay Protocol

The MTT assay is a standard colorimetric method to assess the anti-proliferative or cytotoxic effects of compounds on cultured cells.

-

Cell Seeding :

-

Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare a series of dilutions of the ellagitannin compound or extract in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a vehicle control if a solvent like DMSO is used.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement :

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot cell viability against compound concentration to determine the IC50 value.

-

Modulation of Signaling Pathways

A key aspect of the therapeutic potential of ellagitannins is their ability to interact with and modulate critical intracellular signaling pathways involved in inflammation and cancer progression. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

Inhibition of the NF-κB Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory and pro-survival genes (e.g., COX-2, IL-6, Bcl-xL). Ellagitannins and their metabolites can inhibit this pathway at multiple points, thereby exerting potent anti-inflammatory and anti-cancer effects.

Figure 3: Inhibition of the NF-κB signaling pathway by ellagitannins.

Conclusion

The ellagitannin class of compounds represents a highly promising area for research and drug development. Their diverse structures, potent biological activities, and modulation of key signaling pathways like NF-κB underscore their therapeutic potential. This guide provides a foundational understanding of their chemistry, biological quantification, and the experimental methodologies required for their study. For drug development professionals, the complex metabolism of ellagitannins into more bioavailable urolithins is a crucial consideration, suggesting that both the parent compounds and their gut-derived metabolites may be important for eliciting physiological effects. Further research focusing on clinical efficacy and bioavailability will be essential to fully harness the potential of these natural compounds.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Casuarinin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Casuarinin, a hydrolyzable tannin found in plants such as Terminalia arjuna and Plinia cauliflora, has garnered interest for its potential therapeutic properties, including antiproliferative and antifungal activities.[1][2] A critical initial step in evaluating its potential as a therapeutic agent is the assessment of its cytotoxicity against various cell lines. This guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing available data, detailing common experimental protocols, and visualizing the underlying mechanisms and workflows.

Quantitative Cytotoxicity Data

The cytotoxic and antiproliferative effects of this compound have been evaluated against both mammalian and cancer cell lines. The available quantitative data is summarized below.

| Compound | Cell Line | Assay Type | Result | Reference |

| This compound | Mammalian Fibroblast | Resazurin Assay | CC50 > 116 µg/mL | [1] |

| This compound | Human Breast Adenocarcinoma (MCF-7) | Not Specified | Inhibited proliferation | [2][3] |

| This compound | Human Lung Carcinoma (A549) | Not Specified | Inhibited proliferation |

-

CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes a 50% reduction in cell viability.

-

Note: While specific IC50 (50% Inhibitory Concentration) values for the cancer cell lines are not detailed in the provided literature, studies confirm that this compound inhibits the proliferation of MCF-7 and A549 cells by inducing apoptosis and causing cell cycle arrest.

Experimental Protocols

The following sections detail standardized methodologies for assessing the cytotoxicity of this compound, based on commonly used colorimetric assays.

-

Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), or other relevant cell lines are typically used.

-

Culture Medium: Use the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells should be passaged upon reaching 80-90% confluency to ensure logarithmic growth.

These assays measure cell viability by quantifying metabolic activity. Live cells reduce a reagent (MTT or Resazurin) into a colored or fluorescent product.

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO; final DMSO concentration in wells should not exceed 1%)

-

Appropriate cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (e.g., DMSO or SDS) for MTT assay

-

Multi-well plate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of solvent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

-

Addition of Viability Reagent:

-

For MTT Assay: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Afterwards, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

For Resazurin Assay: Add 10-20 µL of Resazurin solution to each well and incubate for 2-4 hours until a color change is observed.

-

-

Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the CC50 or IC50 value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the standard workflow for an in vitro cytotoxicity assay.

Caption: A flowchart of the in vitro cytotoxicity screening process.

Studies indicate that this compound induces antiproliferative effects in human breast adenocarcinoma (MCF-7) cells by modulating key proteins involved in cell cycle regulation and apoptosis.

Caption: this compound's proposed mechanism in MCF-7 cancer cells.

References

- 1. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Casuarinin Extraction from Pomegranate Peel

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of casuarinin (B1208647), a potent ellagitannin, from pomegranate peel. The methodologies outlined are based on established techniques for the extraction of polyphenols and ellagitannins from this botanical source. Quantitative data from various extraction methods are summarized for comparison, and relevant biological signaling pathways are illustrated.

Introduction

Pomegranate (Punica granatum L.) peel, often considered an agricultural waste product, is a rich source of bioactive compounds, including polyphenols, flavonoids, and ellagitannins.[1][2][3] Among these, this compound, a C-glycosidic ellagitannin, has garnered interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. This protocol details a comprehensive approach to extract and purify this compound from pomegranate peel for research and drug development purposes.

Data Presentation: Comparison of Extraction Methods

The yield of polyphenols from pomegranate peel is significantly influenced by the extraction method and solvent used. While specific data for this compound is limited, the following tables summarize the total phenolic content (TPC) and extraction yields achieved with various techniques. These values can serve as a benchmark for optimizing this compound extraction.

Table 1: Influence of Solvent and Extraction Method on Total Polyphenolic Content (TPC)

| Extraction Method | Solvent | TPC (mg GAE/g of dry peel) | Reference |

| Maceration | 50% Methanol | 72.21 | [4] |

| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol (B145695) | 177.54 | [5] |

| UAE with Dynamic Maceration | Water | 283.18 | |

| Microwave-Assisted Extraction (MAE) | Water | 22.06% (extraction ratio) | |

| Pressurized Liquid Extraction (PLE) | 77% Ethanol | 164.3 | |

| Conventional Hydroalcoholic Extraction | 70% Ethanol | Not Specified |

GAE: Gallic Acid Equivalents

Table 2: Extraction Yields with Different Solvents

| Solvent | Extraction Yield (%) | Reference |

| 50% Aqueous Methanol | 37.33 ± 5.3 | |

| 70% Alcohol (Heat Reflux) | 21.46 ( g/100g ) | |

| Water (Microwave-Assisted) | 22.06 ( g/100g ) | |

| Pulsed UAE (50% Ethanol) | 48 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and purification of this compound from pomegranate peel.

Materials and Reagents

-

Fresh pomegranate fruits

-

Deionized water

-

Ethanol (or Methanol, Acetone)

-

Amberlite XAD-16 resin (or other suitable polymeric adsorbent)

-

Solvents for chromatography (e.g., acetonitrile, formic acid)

-

Standard for this compound (if available for quantification)

-

Rotary evaporator

-

Freeze-dryer

-

Chromatography system (e.g., Flash Chromatography, HPLC)

Preparation of Pomegranate Peel Powder

-

Wash fresh pomegranates thoroughly to remove surface impurities.

-

Manually peel the fruits and separate the peel from the arils.

-

Wash the peels again with deionized water.

-

Dry the peels. Sun-drying or oven-drying at a controlled temperature (e.g., 40-50°C) can be used. Freeze-drying is also an option to better preserve thermolabile compounds.

-

Grind the dried peels into a fine powder using a laboratory mill.

-

Store the powder in an airtight container, protected from light and moisture, until extraction.

Extraction of Crude Polyphenol Extract

Several methods can be employed for extraction. Ultrasound-Assisted Extraction (UAE) is recommended for its efficiency.

Protocol for Ultrasound-Assisted Extraction (UAE):

-

Weigh 10 g of dried pomegranate peel powder and place it in a 250 mL flask.

-

Add 100 mL of 50% aqueous ethanol (v/v) to the flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Collect the filtrate (the crude extract).

-

The extraction can be repeated on the residue to maximize the yield.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

-

The resulting aqueous extract can be freeze-dried to obtain a crude polyphenol powder.

Purification of this compound

The crude extract contains a mixture of polyphenols. A purification step is necessary to isolate this compound. Adsorption chromatography using a polymeric resin is an effective method for purifying ellagitannins.

Protocol for Purification using Amberlite XAD-16 Resin:

-

Dissolve the crude freeze-dried extract in deionized water.

-

Pack a glass column with Amberlite XAD-16 resin and equilibrate the column with deionized water.

-

Load the aqueous extract onto the column.

-

Wash the column with deionized water to remove sugars and other polar, non-phenolic compounds.

-

Elute the adsorbed polyphenols, including this compound, with an organic solvent, such as ethanol or methanol.

-

Collect the eluate containing the purified tannins.

-

Concentrate the eluate using a rotary evaporator to remove the solvent.

-

Freeze-dry the concentrated eluate to obtain a purified ellagitannin powder, which will be enriched in this compound.

-

Further purification and isolation of this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

References

- 1. A review on the extraction of polyphenols from pomegranate peel for punicalagin purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]

- 2. Pomegranate Peel Phytochemistry, Pharmacological Properties, Methods of Extraction, and Its Application: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Processing Factors Affecting the Phytochemical and Nutritional Properties of Pomegranate (Punica granatum L.) Peel Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A review on the extraction of polyphenols from pomegranate peel for punicalagin purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]

Application Note: Determination of Casuarinin Antioxidant Capacity using the DPPH Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Casuarinin is a type of ellagitannin, a class of polyphenolic compounds known for their potent antioxidant properties.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging capacity of antioxidants.[2][3] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] DPPH is a dark purple crystalline solid that forms a stable radical in solution.[2] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, a change that can be quantitatively measured by a spectrophotometer at approximately 517 nm. The degree of discoloration is directly proportional to the antioxidant capacity of the sample being tested. This application note provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Quantitative Data Summary

| Compound / Extract | IC50 Value (µg/mL) | Reference Standard | IC50 Value (µg/mL) |

| Casuarina equisetifolia Bark (Total Methanolic Extract) | 4.7 | Ascorbic Acid | 3.9 |

| Casuarina equisetifolia Bark (Ethyl Acetate Fraction) | 4.8 | ||

| Casuarina equisetifolia Bark (Butanol Fraction) | 5.3 | ||